N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)-1H-1,2,4-triazole-5-carboxamide
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Overview
Description
“N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)-1H-1,2,4-triazole-5-carboxamide” is a complex organic compound that contains several functional groups, including a pyrimidine ring, a piperidine ring, a triazole ring, and a carboxamide group . Compounds with similar structures are often used in the pharmaceutical industry and in the development of new pesticides .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the formation of the pyrimidine and piperidine rings. The trifluoromethyl group could be introduced using a variety of methods, such as direct fluorination . The triazole ring could be formed using a cyclization reaction, and the carboxamide group could be introduced in a subsequent step .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrimidine, piperidine, and triazole rings would give the molecule a rigid, cyclic structure. The electronegative fluorine atoms in the trifluoromethyl group could form strong dipole-dipole interactions with other molecules, potentially influencing its physical and chemical properties .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of its various functional groups. The pyrimidine and triazole rings, for example, might undergo substitution reactions. The carboxamide group could participate in condensation or hydrolysis reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethyl group could increase its lipophilicity, potentially affecting its solubility and distribution in the body .Scientific Research Applications
Synthesis and Anticancer Activity
A study on the synthesis of novel pyrazolopyrimidines derivatives, including those similar in structure to the specified compound, highlighted their potential as anticancer and anti-5-lipoxygenase agents. These compounds were evaluated for their cytotoxic activities against cancer cell lines, suggesting a promising avenue for the development of new anticancer drugs (Rahmouni et al., 2016).
Antitumor and Antimicrobial Activities
Another research focused on enaminones as building blocks for synthesizing substituted pyrazoles, indicating their potential for antitumor and antimicrobial activities. This work demonstrates the versatility of these compounds in creating therapeutically relevant agents (S. Riyadh, 2011).
Metabolism and Pharmacokinetics
Research on the metabolism of Flumatinib, a compound structurally related to the query, in Chronic Myelogenous Leukemia patients provides insight into the metabolic pathways of such compounds in humans, including N-demethylation and amide hydrolysis, among others (Gong et al., 2010).
Soluble Epoxide Hydrolase Inhibition
A study identified 1-(1,3,5-triazin-2-yl)piperidine-4-carboxamides as inhibitors of soluble epoxide hydrolase, showing the critical role of the triazine heterocycle for high potency. This research points to the therapeutic potential of structurally similar compounds in treating diseases through enzyme inhibition (Thalji et al., 2013).
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation and is often overexpressed in cancer cells . Therefore, inhibiting CDK2 is an appealing strategy for cancer treatment .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition disrupts the cell cycle progression, leading to the arrest of cell division
Biochemical Pathways
The compound affects the cell cycle regulation pathway by inhibiting CDK2 . This disruption leads to cell cycle arrest, preventing the cells from dividing and proliferating . The downstream effects include reduced tumor growth and potential induction of apoptosis .
Result of Action
The inhibition of CDK2 by this compound leads to significant alterations in cell cycle progression . This can result in the arrest of cell division, potentially inducing apoptosis within the cells . These effects can lead to a decrease in tumor growth .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]-1H-1,2,4-triazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F3N7O/c14-13(15,16)9-5-10(18-6-17-9)23-3-1-8(2-4-23)21-12(24)11-19-7-20-22-11/h5-8H,1-4H2,(H,21,24)(H,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVPFTHOGRCATCN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)C2=NC=NN2)C3=NC=NC(=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F3N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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